4-Azidophenacyl iodoacetate

Beschreibung

Systematic Nomenclature and Molecular Formula

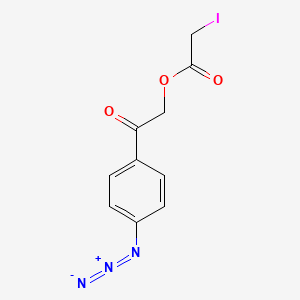

4-Azidophenacyl iodoacetate is a bifunctional organic compound with distinct electrophilic and photoreactive properties. Its systematic IUPAC name is [2-(4-azidophenyl)-2-oxoethyl] 2-iodoacetate , reflecting its structural components: a phenacyl group substituted with an azide at the para position and an iodoacetate ester. The molecular formula is C₁₀H₈IN₃O₃ , with a molecular weight of 345.093 g/mol and an exact mass of 344.961 g/mol . Key physicochemical parameters include a polar surface area (PSA) of 93.12 Ų and a partition coefficient (LogP) of 2.24 , indicating moderate hydrophobicity.

| Property | Value |

|---|---|

| IUPAC Name | [2-(4-Azidophenyl)-2-oxoethyl] 2-iodoacetate |

| Molecular Formula | C₁₀H₈IN₃O₃ |

| Molecular Weight | 345.093 g/mol |

| Exact Mass | 344.961 g/mol |

| Polar Surface Area | 93.12 Ų |

| LogP | 2.24 |

Crystallographic and Spectroscopic Analysis

While crystallographic data for this compound remains limited, spectroscopic methods provide critical insights into its structure. The compound’s azide group (N₃) exhibits a characteristic infrared (IR) absorption band near 2100 cm⁻¹ , while the carbonyl groups (C=O) from the phenacyl and acetate moieties appear at ~1700 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

- ¹H NMR : Aromatic protons from the 4-azidophenyl group resonate at δ 7.6–8.0 ppm , while methylene protons adjacent to the carbonyl and iodine atoms appear as singlet or multiplet signals between δ 3.5–4.5 ppm .

- ¹³C NMR : The carbonyl carbons (C=O) are observed at δ 165–175 ppm , and the iodine-bearing carbon (C-I) appears downfield at δ 40–50 ppm .

Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 290 nm , attributed to the azide and aromatic chromophores. These spectral features align with related azidophenacyl derivatives, such as 4-azidophenacyl bromide, which share similar electronic transitions.

Reactivity Profile: Thiol-Specific Alkylation and Azide Photolysis

Thiol-Specific Alkylation

The iodoacetate moiety enables nucleophilic substitution reactions with thiols (-SH), forming stable thioether bonds. This reactivity is exploited in biochemical applications to modify cysteine residues in proteins or peptides. The reaction proceeds via an Sₙ2 mechanism , where the thiolate anion attacks the electrophilic carbon adjacent to iodine, displacing the iodide ion. For example:

$$ \text{R-SH + ICH}2\text{CO-O-R'} \rightarrow \text{R-S-CH}2\text{CO-O-R'} + \text{I}^- $$

This reaction is highly selective for thiols under neutral or slightly alkaline conditions, with minimal interference from other nucleophilic groups.

Azide Photolysis

Upon exposure to UV light (320–365 nm) , the azide group undergoes photolysis to generate a nitrene intermediate , which rapidly reacts with proximal molecules. The nitrene can insert into C-H bonds, form covalent adducts with π-systems, or participate in cycloaddition reactions. This photoreactivity facilitates cross-linking studies in proteins, nucleic acids, or lipids. For instance, in Escherichia coli UmuD protein studies, this compound enabled site-specific cross-linking to RecA filaments upon UV irradiation.

Synergistic Applications

The dual functionality of this compound allows sequential reactions:

- Thiol alkylation for targeted conjugation.

- Photoactivation for spatiotemporal cross-linking. This makes it invaluable in probing protein-protein interactions or mapping binding sites in complex biological systems.

Eigenschaften

CAS-Nummer |

65116-98-5 |

|---|---|

Molekularformel |

C10H8IN3O3 |

Molekulargewicht |

345.09 g/mol |

IUPAC-Name |

[2-(4-azidophenyl)-2-oxoethyl] 2-iodoacetate |

InChI |

InChI=1S/C10H8IN3O3/c11-5-10(16)17-6-9(15)7-1-3-8(4-2-7)13-14-12/h1-4H,5-6H2 |

InChI-Schlüssel |

KFOBGUYMRXWXFU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)COC(=O)CI)N=[N+]=[N-] |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)COC(=O)CI)N=[N+]=[N-] |

Andere CAS-Nummern |

65116-98-5 |

Synonyme |

4-azidophenacyl iodoacetate p-azidophenacyl iodoacetate |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Protein Modification and Cross-Linking

One of the primary applications of 4-azidophenacyl iodoacetate is in the modification of proteins, particularly through cross-linking techniques. It has been employed to study yeast alcohol dehydrogenase, demonstrating its ability to react with specific amino acid residues, which can be analyzed for kinetic properties and binding sites .

Case Study: Yeast Alcohol Dehydrogenase

- Objective : Investigate the binding interactions between the enzyme and substrates.

- Method : Exposure of the enzyme to this compound under UV light resulted in covalent modification of cysteine residues, allowing for subsequent analysis of enzyme activity.

- Findings : The photolysis of the compound led to significant insights into the enzyme's catalytic mechanism and substrate specificity.

Nucleosome Positioning Studies

The compound has also been utilized in mapping nucleosome positions along genomic DNA. By labeling cysteine residues on histones with this compound, researchers can induce site-specific cleavage of DNA, providing valuable information about chromatin structure and gene expression regulation .

Case Study: Nucleosome Mapping

- Objective : Determine nucleosome positioning at base-pair resolution.

- Method : Histones modified with this compound were subjected to UV light, resulting in localized DNA cleavage.

- Findings : The study revealed critical insights into how nucleosome positioning affects transcriptional regulation.

Development of Chemical Probes

This compound serves as a chemical probe for investigating protein-ligand interactions. Its ability to form covalent bonds with target proteins allows researchers to track dynamic changes in protein conformation and interaction networks.

Case Study: Chemical Probing

- Objective : Explore protein interaction networks within cellular environments.

- Method : Application of this compound to living cells followed by UV exposure led to covalent labeling of interacting proteins.

- Findings : This approach facilitated the identification of novel protein partners and elucidated their roles in cellular pathways.

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Protein Modification | Cross-linking with yeast alcohol dehydrogenase | Enhanced understanding of enzyme kinetics |

| Nucleosome Positioning | Site-specific cleavage using histone labeling | Insights into chromatin structure |

| Chemical Probing | Covalent labeling in live cells | Identification of novel protein interaction networks |

Vergleich Mit ähnlichen Verbindungen

Stability and Toxicity

- Ethyl iodoacetate degrades upon exposure to air, releasing iodine and becoming corrosive over time. However, it is less corrosive to metal storage containers compared to brominated analogs .

- 4-Azidophenacyl iodoacetate is likely more stable under laboratory conditions but requires protection from light to prevent premature azide activation.

Table 1: Ethyl Iodoacetate vs. This compound

Comparison with Sodium Iodoacetate

Role in Disease Models

- Sodium iodoacetate : Used to induce osteoarthritis (OA) in animal models via intra-articular injection. It inhibits glycolysis by alkylating glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to chondrocyte death and cartilage degradation .

- This compound : Lacks documented use in disease models. Its iodoacetate group may inhibit enzymes like GAPDH, but its azide moiety prioritizes crosslinking over metabolic disruption.

Biochemical Mechanisms

Table 2: Sodium Iodoacetate vs. This compound

Comparison with Iodoacetamide Derivatives

Structural and Functional Differences

Vorbereitungsmethoden

Precursor Synthesis: 4-Azidophenacyl Bromide

The synthesis begins with 4-azidophenacyl bromide, prepared via diazotization and azide substitution on 4-aminophenacyl bromide. Critical steps include:

-

Diazotization : 4-Aminophenacyl bromide is treated with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt.

-

Azide Introduction : Sodium azide displaces the diazonium group, yielding 4-azidophenacyl bromide.

This intermediate is isolated via recrystallization and characterized by NMR and mass spectrometry.

Nucleophilic Substitution with Iodoacetate

The bromide-to-iodoacetate conversion proceeds via an SN2 mechanism in anhydrous dimethylformamide (DMF):

-

Reaction Setup : 4-Azidophenacyl bromide (1 equiv) is combined with sodium iodoacetate (1.2 equiv) in DMF under nitrogen.

-

Conditions : The mixture is stirred at 50°C for 12 hours, enabling complete substitution.

-

Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Data :

-

Yield : 65–72% (theor. 89%)

-

Purity : >95% (HPLC)

-

Characterization :

Alternative Preparation Strategies

Silver Salt Metathesis

A patent-derived method employs silver iodoacetate to displace bromide:

-

Reaction : 4-Azidophenacyl bromide reacts with silver iodoacetate in dry acetone.

-

Advantage : Insoluble AgBr precipitates, driving the reaction to completion.

Conditions :

Carbodiimide-Mediated Esterification

For hydroxyl-containing precursors, 4-azidophenacyl alcohol is esterified with iodoacetic acid using EDC/HOBt:

-

Activation : Iodoacetic acid (1.5 equiv) is treated with EDC (1.2 equiv) and HOBt (0.1 equiv) in DCM.

-

Coupling : 4-Azidophenacyl alcohol (1 equiv) is added, and the reaction proceeds for 24 hours at 25°C.

Outcome :

Mechanistic Insights and Optimization

SN2 Reaction Dynamics

The bromide’s primary carbon and good leaving group ability favor bimolecular substitution. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the iodoacetate anion, while elevated temperatures (50°C) accelerate kinetics. Steric hindrance from the azidophenyl group marginally reduces yield compared to non-azidated analogs.

Side Reactions and Mitigation

-

Azide Degradation : Prolonged heating above 60°C risks azide decomposition. Reactions are monitored via TLC (Rf = 0.4 in 3:1 hexane:ethyl acetate).

-

Iodide Oxidation : Iodoacetate is light-sensitive; amber glassware and inert atmospheres prevent iodine liberation.

Applications in Biochemical Research

Q & A

Q. What is the biochemical mechanism of 4-azidophenacyl iodoacetate in protein modification?

this compound is a heterobifunctional crosslinker combining two reactive groups:

- Iodoacetate moiety : Targets cysteine residues via alkylation under alkaline conditions (pH 8–9), forming stable thioether bonds .

- Azidophenacyl group : A photoactivatable aryl azide that generates nitrenes upon UV exposure (300–365 nm), enabling covalent crosslinking to proximal biomolecules .

Methodological Note: For specificity, use limiting concentrations of the reagent to avoid non-specific modifications. Pre-incubate with target proteins in reducing agent-free buffers to preserve free thiols.

Q. How does sodium iodoacetate inhibit glycolysis in cellular models?

Sodium iodoacetate inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a key glycolytic enzyme, by alkylating its active-site cysteine. This blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, halting ATP production . Key Data:

Q. What are standard protocols for cysteine alkylation using iodoacetate derivatives?

Buffer Preparation : Use 50–100 mM Tris-HCl (pH 8.3) with 1–5 mM EDTA to chelate metal ions.

Reagent Concentration : 5–10 mM iodoacetate, added in molar excess (10:1 reagent-to-protein ratio).

Incubation : 30–60 min at 25°C in the dark to prevent photoactivation of azide groups.

Quenching : Terminate with 10 mM β-mercaptoethanol or dialysis .

Validation: Confirm modification via mass spectrometry or loss of enzymatic activity (e.g., RNase activity dropped to 15% after iodoacetate treatment in S-RNase studies ).

Advanced Research Questions

Q. How do experimental conditions influence iodoacetate’s inhibitory efficacy?

- Substrate Competition : Presence of substrates like 3’-GMP protects RNase active-site cysteines, reducing inhibition (e.g., RNase activity retained 70% with 3’-GMP vs. 15% without ).

- pH Sensitivity : Alkaline pH (≥8) enhances thiolate ion formation, increasing alkylation efficiency .

- Redox Environment : Reducing agents (e.g., DTT) must be removed to prevent reagent quenching .

Design Tip: Pre-titrate reagent concentrations using activity assays (e.g., GAPDH activity kits) to optimize inhibition.

Q. What contradictions exist in using iodoacetate indices for disease diagnosis?

The "iodoacetate index" (measuring serum protein thermal coagulation) was proposed for cancer diagnosis but showed poor specificity:

- 65% of advanced cancer cases overlapped with normal ranges.

- Non-malignant diseases (e.g., tuberculosis) also produced false positives .

Resolution: Combine with biomarkers (e.g., proteomics) to improve diagnostic accuracy.

Q. What challenges arise when using monosodium iodoacetate (MIA) in osteoarthritis models?

- Dose Variability : 0.3–1 mg MIA per joint induces cartilage degradation, but higher doses cause rapid necrosis, confounding inflammation studies .

- Timeframe : Degeneration peaks at 14–28 days post-injection, requiring careful longitudinal monitoring .

Mitigation: Validate model integrity via histopathology (e.g., Safranin O staining) and synovial fluid cytokine profiling (e.g., TNF-α, IL-6 ).

Q. How to optimize this compound for ribosomal crosslinking studies?

- UV Exposure : 5–10 min at 365 nm balances crosslinking efficiency and protein damage .

- Peptide Mapping : Use tryptic digestion and LC-MS/MS to identify crosslinked peptides (e.g., ribosomal proteins L2, L5 near the E-site ).

Troubleshooting: Include negative controls (no UV) to distinguish non-specific interactions.

Q. What are the implications of iodoacetate’s reaction kinetics for redox studies?

Iodoacetate reacts with thiols via proton-coupled electron transfer (PCET) , with rate constants varying by halogen:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.